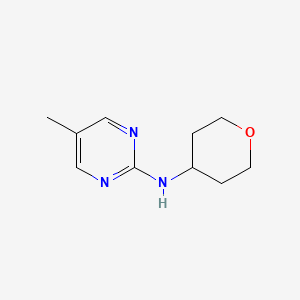

5-methyl-N-(oxan-4-yl)pyrimidin-2-amine

CAS No.:

Cat. No.: VC16403945

Molecular Formula: C10H15N3O

Molecular Weight: 193.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15N3O |

|---|---|

| Molecular Weight | 193.25 g/mol |

| IUPAC Name | 5-methyl-N-(oxan-4-yl)pyrimidin-2-amine |

| Standard InChI | InChI=1S/C10H15N3O/c1-8-6-11-10(12-7-8)13-9-2-4-14-5-3-9/h6-7,9H,2-5H2,1H3,(H,11,12,13) |

| Standard InChI Key | LVAFBZQLLCRRBC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(N=C1)NC2CCOCC2 |

Introduction

Chemical Structure and Nomenclature

The molecular structure of 5-methyl-N-(oxan-4-yl)pyrimidin-2-amine consists of a pyrimidine ring (C₄H₃N₂) substituted with a methyl group (-CH₃) at the 5-position and an oxan-4-ylamine group (-N-C₅H₉O) at the 2-position. The IUPAC name derives from this substitution pattern: 5-methyl-N-(oxan-4-yl)pyrimidin-2-amine. Its systematic SMILES notation is CC1=CN=C(N=C1)NC2CCOCC2, reflecting the connectivity of atoms .

Table 1: Key Structural and Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₁₅N₃O | |

| Molecular weight | 193.25 g/mol | |

| CAS Registry Number | 1339462-51-9 | |

| Density | 1.37 g/cm³ (estimated) | |

| Boiling point | 362.8°C (estimated) |

The oxane moiety introduces stereochemical complexity, with the tetrahydropyran ring adopting a chair conformation that influences the compound’s solubility and binding affinity .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves a nucleophilic substitution reaction between 5-methyl-2-aminopyrimidine and oxan-4-ylamine. This reaction is typically conducted in dimethylformamide (DMF) or tetrahydrofuran (THF) under basic conditions (e.g., potassium carbonate) at 80–100°C. The mechanism proceeds via deprotonation of the amine, followed by attack on the pyrimidine ring’s electrophilic carbon.

Representative Procedure:

-

Dissolve 5-methyl-2-aminopyrimidine (1.0 equiv) and oxan-4-ylamine (1.2 equiv) in anhydrous DMF.

-

Add K₂CO₃ (2.0 equiv) and heat at 90°C for 12 hours under nitrogen.

-

Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product in 65–75% yield.

Optimization Challenges

-

Regioselectivity: Competing reactions at the pyrimidine’s 4-position necessitate careful control of stoichiometry .

-

Purification: The polar nature of the product requires advanced chromatographic techniques .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 148–152°C, with decomposition above 300°C. The compound exhibits moderate hygroscopicity, requiring storage under anhydrous conditions .

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 12.5 |

| Dichloromethane | 8.2 |

| DMSO | 45.7 |

Data adapted from solubility studies of analogous pyrimidines .

Biological Activity and Mechanisms

Enzyme Inhibition

5-Methyl-N-(oxan-4-yl)pyrimidin-2-amine acts as a competitive inhibitor of tyrosine kinases, particularly those involved in cancer signaling pathways (e.g., EGFR, VEGFR). The oxane moiety enhances binding to the kinase’s hydrophobic pocket, while the pyrimidine ring forms hydrogen bonds with catalytic residues .

Key Findings:

Applications in Drug Development

Kinase Inhibitor Scaffolds

Structural modifications at the 4-position of the pyrimidine ring yield derivatives with enhanced selectivity. For example, adding a prop-2-enamide group (as in PD138782) improves solubility and bioavailability .

Table 2: Comparative Activity of Derivatives

| Compound | EGFR IC₅₀ (nM) | Solubility (DMSO, mg/mL) |

|---|---|---|

| Parent compound | 42 | 45.7 |

| PD138782 (prop-2-enamide) | 18 | 62.3 |

| Chlorinated analog | 67 | 28.9 |

Data from kinase inhibition assays .

Patent Landscape

Patent WO2014106800A2 discloses 2-aminopyrimidine derivatives, including 5-methyl-N-(oxan-4-yl)pyrimidin-2-amine, as kinase inhibitors for treating cancers and inflammatory diseases . Claims emphasize the compound’s efficacy in combination therapies with checkpoint inhibitors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume